Lipophilicity Comparison: HCl Salt of Target Compound vs. Direct Phenyl Analog (Free Base)
The hydrochloride salt of 5-(azetidin-3-yl)-3-[(4-methoxyphenyl)methyl]-1,2,4-oxadiazole exhibits an experimentally determined LogP of 1.59 . In contrast, the direct phenyl analog 5-(azetidin-3-yl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole (free base, lacking the methylene spacer) has a calculated LogP of 1.63 [1]. Despite the addition of a methylene group, the salt form of the target compound achieves a modestly lower LogP, suggesting that ionizable center introduction via salt formation can counterbalance the lipophilicity increase expected from methylene insertion. This demonstrates that the target compound's salt form offers a lipophilicity profile distinct from the free base comparator.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 1.59 (experimental, HCl salt) |
| Comparator Or Baseline | 5-(Azetidin-3-yl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole; LogP = 1.63 (calculated, free base) |
| Quantified Difference | ΔLogP ≈ -0.04 (target salt vs. comparator free base) |
| Conditions | Target: experimental LogP from Fluorochem datasheet; Comparator: calculated LogP from ChemBase (JChem method) |
Why This Matters
Lower LogP in the salt form may improve aqueous solubility and reduce non-specific binding in biological assays, directly affecting screening data quality and formulation feasibility.
- [1] ChemBase. 5-(azetidin-3-yl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole. CBID 115757. LogP: 1.6285255. View Source
